

Application Notes and Protocols for PF- 03654764 in Allergic Rhinitis Models

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Compound of Interest		
Compound Name:	PF-03654764	
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These application notes provide a comprehensive overview of the experimental use of **PF-03654764**, a selective histamine H3 receptor antagonist, in the context of allergic rhinitis research. The following sections detail its mechanism of action, relevant experimental protocols for both clinical and preclinical models, and expected outcomes based on available data.

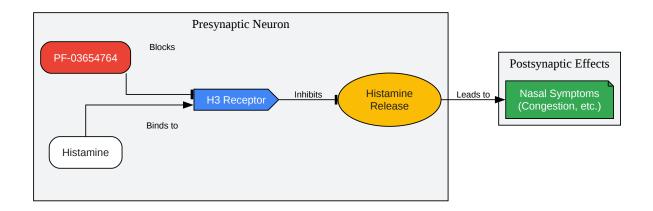
Introduction

Allergic rhinitis is an inflammatory condition of the nasal passages triggered by allergen exposure, leading to symptoms such as sneezing, rhinorrhea, nasal congestion, and itching. Histamine is a key mediator in the allergic cascade, primarily acting through the histamine H1 receptor. While H1 receptor antagonists are a mainstay of treatment, they often provide incomplete relief, particularly for nasal congestion.[1] **PF-03654764** is an investigational drug that acts as a potent and selective antagonist of the histamine H3 receptor.[2] The rationale for its use in allergic rhinitis stems from the role of the H3 receptor as a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters in the nervous system.[2][3] By blocking this inhibitory action, **PF-03654764** is hypothesized to modulate the allergic inflammatory response and alleviate nasal symptoms, especially congestion.

Mechanism of Action: Histamine H3 Receptor Antagonism



PF-03654764 is an orally active and selective antagonist for the histamine H3 receptor, with high affinity for both human and rat receptors.[2] The histamine H3 receptor is a G protein-coupled receptor (GPCR) that functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[2][3] It also acts as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including norepinephrine and acetylcholine. In the context of allergic rhinitis, the therapeutic potential of **PF-03654764** is attributed to its ability to block the inhibitory effects of the H3 receptor, leading to a complex downstream modulation of the neuro-inflammatory response in the nasal mucosa.



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Caption: Signaling pathway of **PF-03654764** as a histamine H3 receptor antagonist.

Experimental Protocols Clinical Model: Environmental Exposure Unit (EEU)

A randomized, double-blind, placebo-controlled, four-way crossover study was conducted to evaluate the efficacy of **PF-03654764** in subjects with allergic rhinitis.[4][5]

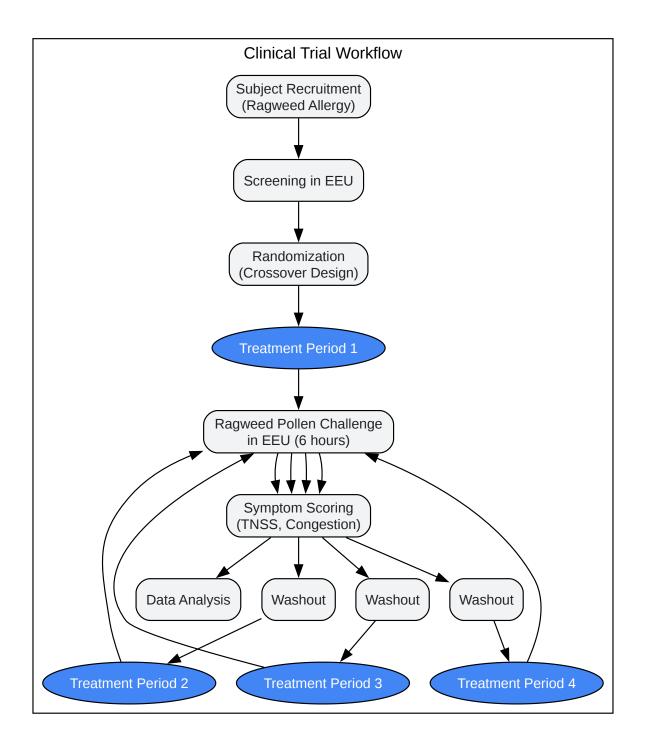
Objective: To determine the effect of **PF-03654764**, alone and in combination with fexofenadine, on the symptoms of allergic rhinitis induced by ragweed pollen exposure.[6][7]



Methodology:

- Subject Recruitment: Male and female subjects aged 18-60 years with a history of ragweed pollen-induced allergic rhinitis were recruited.[6][8]
- Screening: Subjects underwent a screening visit to confirm their allergy to ragweed pollen and their ability to develop symptoms upon exposure in an Environmental Exposure Unit (EEU).[6]
- Study Design: A four-way crossover design was used, where each subject received four different treatments in a randomized order, separated by a washout period. The treatment arms included:
 - PF-03654764 + Fexofenadine
 - Placebo + Fexofenadine
 - PF-03654764 + Placebo
 - Placebo + Placebo[4][5]
- Pollen Challenge: Subjects were exposed to a controlled concentration of ragweed pollen in an EEU for a specified duration (e.g., 6 hours).[4][5]
- Symptom Assessment: Subjects self-reported their nasal and non-nasal symptoms at regular intervals during the pollen exposure period. The primary endpoints were the Total Nasal Symptom Score (TNSS) and individual symptom scores, particularly nasal congestion.[4][5]
- Data Analysis: The efficacy of each treatment was compared to placebo.





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